Technical Guide: Structure-Activity Relationship of 3-Bromo-Pyrazolo[3,4-c]pyridine Scaffolds
Technical Guide: Structure-Activity Relationship of 3-Bromo-Pyrazolo[3,4-c]pyridine Scaffolds
The following technical guide details the structure-activity relationship (SAR), synthetic utility, and experimental protocols for the 3-bromo-pyrazolo[3,4-c]pyridine scaffold.
Executive Summary
The pyrazolo[3,4-c]pyridine core is a "privileged scaffold" in medicinal chemistry, structurally isomeric to the biologically ubiquitous purine ring system.[1] Its ability to mimic the adenine portion of ATP makes it a potent template for designing Type I and Type II kinase inhibitors (e.g., for CDKs, GSK-3, FLT3, and TRK).
The 3-bromo-pyrazolo[3,4-c]pyridine derivative serves as a critical "linchpin" intermediate. The C-3 bromine atom functions not merely as a halogen bond donor but primarily as a highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira). This allows for the rapid generation of diverse libraries targeting the hydrophobic pocket or "gatekeeper" residues of protein kinases.
This guide analyzes the SAR vectors of this scaffold, provides a validated synthetic route to the 3-bromo core, and details the protocols for its functionalization.
Chemical Architecture & Numbering
Understanding the specific numbering is vital, as isomers (e.g., [3,4-b] or [4,3-c]) possess vastly different electronic profiles.
-
Core Structure: A 5-membered pyrazole ring fused to a 6-membered pyridine ring.
-
Fusion Points: The fusion occurs across the C3 and C4 positions of the pyrazole and the c-bond (C3-C4) of the pyridine.
-
Key Vectors:
DOT Diagram: Scaffold Numbering & Vectors
Caption: Functional vectors of the pyrazolo[3,4-c]pyridine scaffold. C-3 is the critical site for bromine substitution and subsequent elaboration.
Synthetic Strategy: Accessing the 3-Bromo Core
Direct synthesis of the 3-bromo derivative can be achieved via two primary strategies: De Novo Cyclization (incorporating the bromine early) or Late-Stage Functionalization (brominating the formed core). The latter is preferred for flexibility.
Validated Pathway: Core Synthesis & Bromination
The most robust route involves the construction of the pyrazolo[3,4-c]pyridine ring followed by regioselective bromination.
-
Core Formation: Condensation of 3-amino-4-methylpyridine with sodium nitrite (diazotization) followed by internal cyclization (phase-transfer catalysis or acetic anhydride mediated).
-
Bromination: Treatment with N-bromosuccinimide (NBS) in DMF. The C-3 position is the most electron-rich site on the pyrazole ring, ensuring high regioselectivity over the pyridine carbons (C5/C7).
DOT Diagram: Synthetic Workflow
Caption: Step-wise synthesis of the 3-bromo-pyrazolo[3,4-c]pyridine scaffold from commercially available precursors.
Structure-Activity Relationship (SAR) Analysis
The SAR of 3-bromo-pyrazolo[3,4-c]pyridine is defined by the modifications made at the bromine position (C-3) and around it (N-1, C-5).
Vector C-3: The "Warhead" (Bromine Displacement)
The 3-bromo group is rarely the final drug moiety. It is a "placeholder" for aromatic systems that engage the ATP-binding pocket.
-
Mechanism: The bromine is displaced via Pd-catalyzed cross-coupling (Suzuki, Stille) to introduce Aryl or Heteroaryl groups.
-
SAR Insight:
-
Aryl Groups (Phenyl, Pyridyl): Enhance affinity for the hydrophobic pocket (Gatekeeper residue).
-
H-Bond Donors (Phenols, Anilines): Critical for interacting with the "Hinge Region" (e.g., Glu81/Leu83 in CDK2).
-
Retention of Bromine: In rare cases, the Br atom itself provides activity via Halogen Bonding with backbone carbonyls, but this is usually 10-100x less potent than an optimized aryl substituent.
-
Vector N-1: The "Anchor"
-
Role: Controls physicochemical properties (LogP, Solubility).
-
SAR Insight:
-
Unsubstituted (N-H): Often required for H-bond donation to the kinase hinge.
-
Alkylation (Methyl, Isopropyl): Can block metabolic conjugation but may abolish hinge binding if the N-H is a donor.
-
Bulky Groups (Cyclopentyl, Piperidinyl): Can exploit the solvent-exposed region to improve solubility without affecting binding affinity.
-
Vectors C-5 & C-7: The "Tuners"
-
Role: Modulate the electron density of the pyridine ring.
-
SAR Insight:
-
C-5 Substitution (e.g., -Cl, -OMe): Can induce a "twist" in the molecule or fill small hydrophobic pockets.
-
C-7 Functionalization: Often used to introduce solubilizing tails (e.g., morpholine, piperazine) via Buchwald-Hartwig amination.
-
Summary Table: SAR Impact of Modifications
| Position | Modification | Primary Effect | Biological Impact (Kinase) |
| C-3 (Br) | Aryl/Heteroaryl | Potency Driver | Engages hydrophobic pocket/Gatekeeper. |
| C-3 (Br) | Alkyne (Sonogashira) | Rigid Spacer | Accesses deep pockets; covalent probe potential. |
| N-1 | Alkyl/Cycloalkyl | PK/Solubility | Modulates LogP; prevents glucuronidation. |
| N-1 | Free N-H | H-Bond Donor | Essential for binding to many kinase hinges. |
| C-5 | Halogen/Alkoxy | Electronic | Fine-tunes pKa of pyridine N; minor steric fit. |
Experimental Protocols
Protocol A: Synthesis of 3-Bromo-1H-pyrazolo[3,4-c]pyridine
Objective: To install the bromine handle regioselectively at C-3.
-
Dissolution: Dissolve 1H-pyrazolo[3,4-c]pyridine (1.0 equiv, 5.0 mmol) in anhydrous DMF (10 mL).
-
Bromination: Cool the solution to 0°C. Add N-bromosuccinimide (NBS) (1.1 equiv, 5.5 mmol) portion-wise over 15 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS (Target Mass: M+H = 198/200).
-
Work-up: Pour the reaction mixture into ice-water (50 mL). The product typically precipitates as a solid.
-
Isolation: Filter the solid, wash with cold water (3x 10 mL), and dry under vacuum.
-
Purification: If necessary, recrystallize from Ethanol or purify via flash chromatography (DCM/MeOH gradient).
-
Yield Expectation: 75–85%.
-
Appearance: Off-white to yellow solid.
-
Protocol B: Suzuki-Miyaura Coupling at C-3
Objective: To replace the 3-Br with an aryl group (Library Generation).
-
Setup: In a microwave vial or pressure tube, combine:
-
Degassing: Sparge the mixture with Nitrogen or Argon for 5 minutes.
-
Reaction: Seal and heat to 90–100°C (thermal) or 120°C (microwave) for 1–2 hours.
-
Work-up: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.
-
Purification: Silica gel chromatography.
References
-
Bedwell, E. V., et al. (2023).[1] "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." RSC Advances, 13, 34523-34532. Link
- Key Source for: Vectorial functionalization strategy and synthesis of 5-halo deriv
-
Sigma-Aldrich. (n.d.). "3-Bromo-1H-pyrazolo[3,4-c]pyridine Product Page." Link
-
Key Source for: Commercial availability and CAS registry (76006-13-8).
-
-
Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
- Key Source for: General principles of scaffold physicochemical properties (LogP/Solubility).
-
Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 9, 28–39. Link
- Key Source for: Kinase inhibitor binding modes (Type I/II) relevant to the scaffold.
Sources
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
